

Utilization of tricosane as an internal standard in quantitative analysis

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Compound of Interest

Compound Name: *Tricosane*

Cat. No.: *B166399*

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Tricosane as an Internal Standard for Precise Quantitative Analysis

Application Note: AN-2025-11-08

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving high accuracy and precision. An internal standard is a compound of known concentration added to a sample to correct for variations in sample injection volume, detector response, and sample loss during preparation. **Tricosane** (C₂₃H₄₈), a saturated hydrocarbon, serves as an excellent internal standard for the quantification of a variety of non-polar to semi-polar organic compounds. Its chemical inertness, thermal stability, and distinct retention time in chromatographic runs make it a reliable choice for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the utilization of **tricosane** as an internal standard in quantitative analysis.

Key Characteristics of Tricosane as an Internal Standard

Tricosane is a long-chain n-alkane with properties that make it highly suitable for use as an internal standard in GC-based analyses.

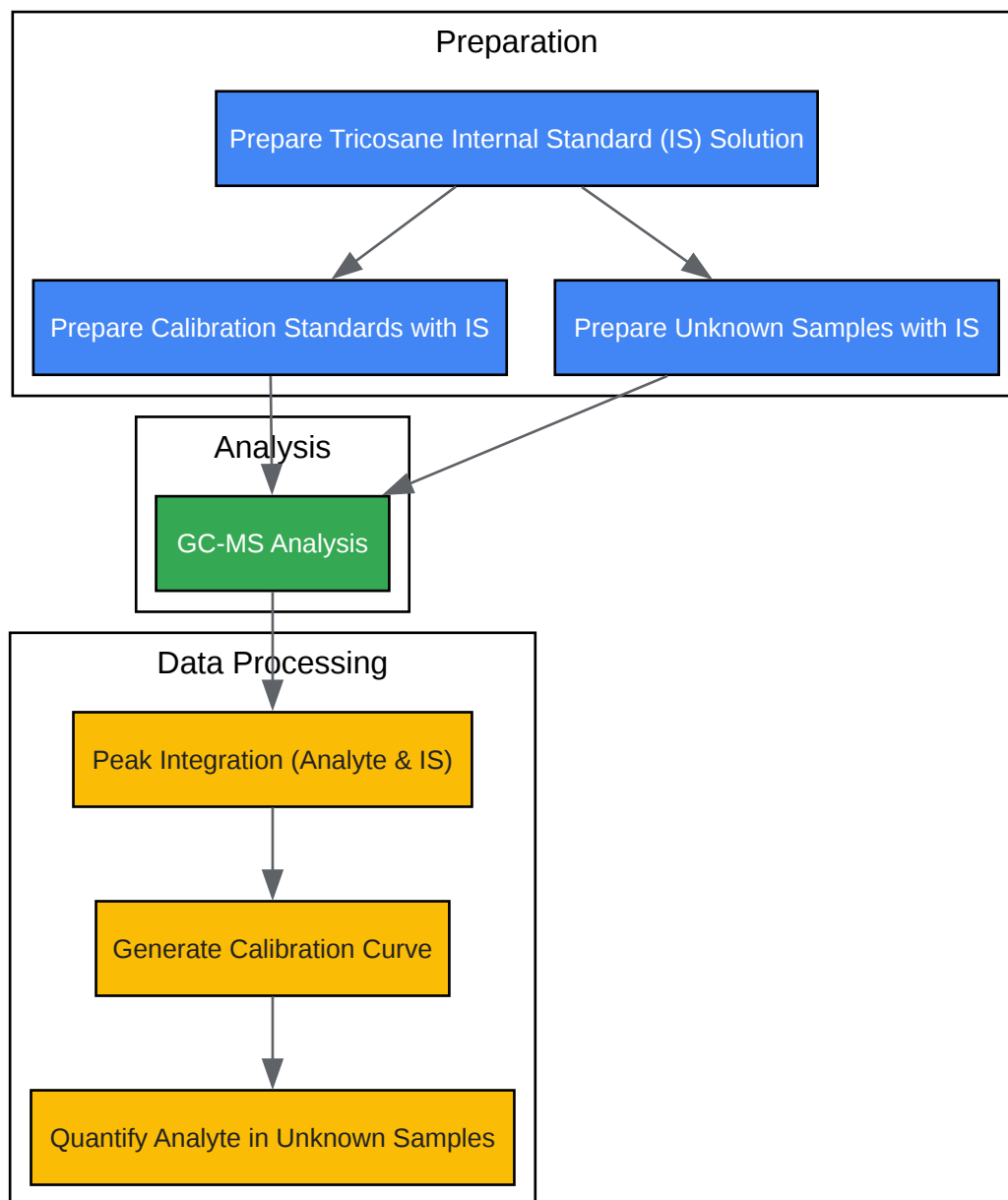
Property	Value	Source
Chemical Formula	C ₂₃ H ₄₈	[1]
Molecular Weight	324.63 g/mol	[1]
Purity	Available as ≥99.5% (GC) analytical standard	
Physical Form	White crystalline solid	
Boiling Point	380.2 °C at 760 mmHg	
Solubility	Soluble in non-polar organic solvents like hexane, dichloromethane, and pyridine. Insoluble in water.	
Reactivity	Chemically inert and does not react with common derivatization reagents or analytes.	[2][3]

Principle of Internal Standard Method

The internal standard method relies on the principle that the ratio of the analyte's response to the internal standard's response is proportional to the ratio of their concentrations.[4] A known amount of the internal standard is added to both the calibration standards and the unknown samples.[5] A calibration curve is then generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

Experimental Workflow for Quantitative Analysis using Tricosane

The following diagram illustrates the general workflow for using **tricosane** as an internal standard in a quantitative GC-MS analysis.



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Figure 1: General workflow for quantitative analysis using an internal standard.

Protocol 1: Quantitative Analysis of Fatty Acid Methyl Esters (FAMES) using Tricosane as an

Internal Standard

This protocol details the quantification of FAMES in a lipid extract using GC-MS with **tricosane** as the internal standard.

1. Materials and Reagents

- **Tricosane** (analytical standard, $\geq 99.5\%$)
- Hexane (GC grade)
- Pyridine (anhydrous)
- Fatty Acid Methyl Ester (FAME) standards (individual or mixed)
- Sample containing lipids for analysis
- Methanol
- Acetyl chloride
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- GC vials with inserts

2. Preparation of **Tricosane** Internal Standard (IS) Stock Solution

- Accurately weigh approximately 10 mg of **tricosane** into a 10 mL volumetric flask.
- Dissolve the **tricosane** in hexane and make up to the mark. This yields a stock solution of 1000 $\mu\text{g/mL}$ (1000 ppm).[6]
- Store the stock solution at 4°C.

3. Preparation of Calibration Standards

- Prepare a series of calibration standards of the target FAMES in hexane at concentrations ranging from 1 µg/mL to 100 µg/mL.
- To each calibration standard, add a constant amount of the **tricosane** internal standard solution to achieve a final concentration of 10 µg/mL. For example, add 100 µL of a 100 µg/mL **tricosane** working solution to 900 µL of each FAME standard solution.

4. Sample Preparation and Derivatization

- Lipid Extraction: Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
- Transesterification to FAMES:
 - To the dried lipid extract, add 1 mL of methanol:acetyl chloride (20:1 v/v).
 - Incubate at 100°C for 1 hour.
 - Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
 - Extract the FAMES with 2 x 1 mL of hexane.
 - Pool the hexane extracts and dry over anhydrous sodium sulfate.
- Addition of Internal Standard: To the final hexane extract containing the FAMES, add the **tricosane** internal standard to a final concentration of 10 µg/mL.

5. GC-MS Analysis

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.
- Injector: Splitless injection at 250°C.
- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp to 200°C at 10°C/min.
 - Ramp to 300°C at 5°C/min, hold for 5 minutes.
- MS Parameters:
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 50-550.
 - Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity. For **tricosane**, characteristic ions at m/z 57, 71, 85 can be used for quantification.[\[1\]](#)

6. Data Analysis and Quantification

- Integrate the peak areas of the target FAMES and the **tricosane** internal standard.
- Calculate the response factor (RF) for each FAME standard using the following equation:
 - $RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)$
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Determine the concentration of the FAMES in the unknown samples by using the generated calibration curve.

Protocol 2: Quantification of Total Petroleum Hydrocarbons (TPH) in Environmental Samples

This protocol outlines the use of **tricosane** as an internal standard for the quantification of TPH in soil or water samples.

1. Materials and Reagents

- **Tricosane** (analytical standard, $\geq 99.5\%$)
- Dichloromethane (DCM, GC grade)
- TPH standard mix (e.g., diesel range organics)
- Soil or water sample for analysis
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., silica gel)
- GC vials

2. Preparation of **Tricosane** Internal Standard (IS) Stock Solution

- Prepare a 1000 $\mu\text{g/mL}$ stock solution of **tricosane** in dichloromethane as described in Protocol 1.

3. Preparation of Calibration Standards

- Prepare a series of TPH calibration standards in dichloromethane with concentrations appropriate for the expected sample concentrations.
- Spike each calibration standard with the **tricosane** internal standard to a constant final concentration (e.g., 20 $\mu\text{g/mL}$).

4. Sample Preparation

- Water Samples:
 - To 100 mL of the water sample, add a known amount of the **tricosane** IS.
 - Perform a liquid-liquid extraction with dichloromethane (2 x 20 mL).

- Combine the DCM extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.
- Soil Samples:
 - To 10 g of the soil sample, add a known amount of the **tricosane** IS.
 - Extract the TPH using an appropriate method such as sonication or Soxhlet extraction with dichloromethane.
 - Dry the extract over anhydrous sodium sulfate.
 - Perform a cleanup step using a silica gel SPE cartridge to remove polar interferences.
 - Concentrate the final extract to 1 mL.

5. GC-MS Analysis

- The GC-MS parameters can be similar to those in Protocol 1, with adjustments to the oven temperature program to ensure the elution of the entire TPH range of interest. A typical program might be:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp to 320°C at 10°C/min, hold for 10 minutes.^[7]

6. Data Analysis and Quantification

- Integrate the total area of the TPH chromatogram (unresolved complex mixture and resolved peaks) and the peak area of the **tricosane** internal standard.
- Follow the data analysis and quantification steps as outlined in Protocol 1.

Quantitative Data Summary

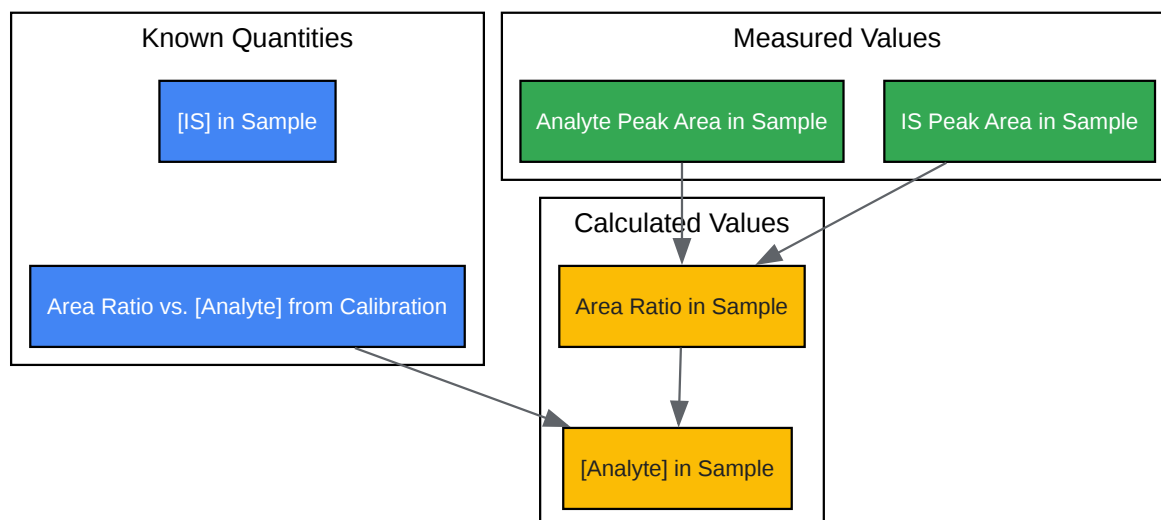
The following table provides an example of a calibration dataset for the quantification of a hypothetical analyte using **tricosane** as an internal standard.

Calibration Standard	Analyte Conc. (µg/mL)	Tricosane Conc. (µg/mL)	Analyte Peak Area	Tricosane Peak Area	Area Ratio (Analyte/IS)
1	1.0	10	15,234	150,112	0.101
2	5.0	10	76,170	151,500	0.503
3	10.0	10	153,280	152,300	1.006
4	25.0	10	380,500	150,980	2.520
5	50.0	10	755,900	149,850	5.044
Unknown Sample	?	10	250,670	151,200	1.658

From a linear regression of the calibration data, the concentration of the analyte in the unknown sample can be calculated.

Logical Relationship for Internal Standard Quantification

The underlying principle of quantification using an internal standard can be visualized as follows:



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Figure 2: Logical relationship in internal standard quantification.

Conclusion

Tricosane is a robust and reliable internal standard for the quantitative analysis of a wide range of organic compounds by GC and GC-MS. Its chemical properties ensure that it does not interfere with the analytes of interest and behaves consistently throughout the analytical process. The protocols provided herein offer a comprehensive guide for researchers to implement the use of **tricosane** as an internal standard in their quantitative workflows, thereby enhancing the accuracy and reliability of their results.

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